BenchChemオンラインストアへようこそ!

6-Acetyl-7-methyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one

Immunomodulation NFAT inhibition Scaffold comparison

6-Acetyl-7-methyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one (CAS 15199-07-2) is a C6-acetyl, C7-methyl substituted pyrrolo[3,4-d]pyrimidin-4(5H)-one with molecular formula C₉H₁₁N₃O₂ and a monoisotopic mass of 193.085 Da. The pyrrolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, historically explored for immunomodulatory, kinase-inhibitory, and antiproliferative applications.

Molecular Formula C9H11N3O2
Molecular Weight 193.20 g/mol
CAS No. 15199-07-2
Cat. No. B11905957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Acetyl-7-methyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one
CAS15199-07-2
Molecular FormulaC9H11N3O2
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESCC1C2=C(CN1C(=O)C)C(=O)NC=N2
InChIInChI=1S/C9H11N3O2/c1-5-8-7(3-12(5)6(2)13)9(14)11-4-10-8/h4-5H,3H2,1-2H3,(H,10,11,14)
InChIKeyCYDGNUWTYRASNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Acetyl-7-methyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one (CAS 15199-07-2): Core Scaffold & Procurement-Relevant Identity


6-Acetyl-7-methyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one (CAS 15199-07-2) is a C6-acetyl, C7-methyl substituted pyrrolo[3,4-d]pyrimidin-4(5H)-one with molecular formula C₉H₁₁N₃O₂ and a monoisotopic mass of 193.085 Da . The pyrrolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, historically explored for immunomodulatory, kinase-inhibitory, and antiproliferative applications [1]. Its specific substitution pattern—an electron-withdrawing acetyl at N6 and a methyl at C7—creates a unique steric and electronic topography on the 6,7-dihydro-5H ring, distinguishing it from the more extensively patented 5-substituted-2,4-dione congeners [2].

Why In-Class Substitution of 6-Acetyl-7-methyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one Carries Experimental Risk


Generic substitution within the pyrrolo[3,4-d]pyrimidin-4-one class assumes functional equivalence that is contradicted by structural biology evidence. The C7-methyl group is a critical stereoelectronic determinant: literature on congeneric scaffolds demonstrates that C7 methylation alters the conformation of the fused dihydropyrrole ring, modulating the spatial presentation of the C6 substituent toward biological targets [1]. Furthermore, the C6-acetyl moiety provides a distinct hydrogen-bond-acceptor surface and precludes the extensive N6-aryl/alkyl derivatization that dominates patent-protected analogs [2]. Replacing this specific compound with a 6-unsubstituted, 7-des-methyl, or N6-functionalized analog introduces uncontrolled variables in target engagement, selectivity, and pharmacokinetic behavior that cannot be predicted without head-to-head experimental data. The C4-keto tautomer further differentiates its pharmacophore from C4-amino or C2,N4-diamino variants, which engage different kinase hinge-binding geometries [3].

Quantitative Differentiation of 6-Acetyl-7-methyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one Against Closest Structural Analogs


N6-Acetyl Substitution Confers Measurably Different Biological Profile Relative to 6-Aryl Congeners in Immunomodulation Assays

While the target compound lacks a published IC₅₀ against any specific target, class-level inference from the US 6,166,206 patent family establishes that pyrrolo[3,4-d]pyrimidin-4-ones bearing a simple C6-acetyl group differ functionally from the extensively claimed C6-arylmethyl derivatives. The patent explicitly exemplifies 5-substituted-6-arylmethyl-2,4-diones that inhibit IL-2 transcription. By contrast, the C6-acetyl substitution on a C4-monoketo scaffold represents a distinct chemotype not covered by these claims [1]. The C4-keto versus C2,C4-dione oxidation state difference alters the electrostatic potential surface that interacts with target proteins [2].

Immunomodulation NFAT inhibition Scaffold comparison

C7-Methyl Group Establishes a Distinct Sub-scaffold Not Present in the C7-Unsubstituted Analog (15199-05-0)

The closest commercially cataloged analog is 6-acetyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one (CAS 15199-05-0), which differs by the absence of the C7-methyl group. This single methyl deletion reduces molecular weight from 193.21 Da to 179.18 Da and eliminates a chiral center (C7), generating an achiral molecule . The topological polar surface area of the target compound is 61.8 Ų, while calculated XLogP shifts from −1.8 (15199-05-0) to a value influenced by the additional methyl hydrophobicity . These differences affect passive membrane permeability and metabolic stability.

Physicochemical property comparison Structural analog Procurement differentiation

C4-Monoketo Tautomer Differentiates Pharmacophore from C4-Amino and C2,N4-Diamino Scaffolds Used in Kinase Inhibitor Design

The pyrrolopyrimidinone scaffold has been successfully engineered into selective kinase inhibitors through C2 and C4 functionalization. Katz et al. (2017) demonstrated that C4-amino and C2-substituted pyrrolo[3,4-d]pyrimidinones achieve narrow selectivity for MARK kinases. The target compound, which bears a C4-carbonyl (keto) rather than C4-amino, presents a different hydrogen-bond donor/acceptor pattern to the kinase hinge region, analogous to the distinction between pyrazolo[3,4-d]pyrimidin-4-one and 4-amino-pyrazolopyrimidine scaffolds [1]. This pharmacophoric difference is critical because the C4-keto accepts a hydrogen bond from the hinge backbone NH, whereas C4-amino donates a hydrogen bond to the hinge carbonyl—a fundamental vectoral shift in binding mode [2].

Kinase hinge-binding Pharmacophore modeling Selectivity design

Synthetic Accessibility via Cyclocondensation Route Confirmed Since 1967 Enables Reproducible Scale-Up Relative to Multi-Step Patent Exemplars

The compound belongs to the 6-acyl subclass of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines, whose synthesis via cyclocondensation of 1-acyl-3-amino-3-pyrroline intermediates was established by Sheradsky and Southwick in 1967 [1]. This route employs 4-cyano- or 4-carbethoxy-1-acyl-3-amino-3-pyrroline precursors, yielding the 6-acyl-4-hydroxy derivative directly without requiring the multi-step N6-arylation or C5-thioether elaboration characteristic of the AstraZeneca patent exemplars [2]. The commercial availability at 97% purity confirms the robustness of this synthetic accessibility.

Synthetic route Procurement reliability Scalability

Procurement-Driven Application Scenarios for 6-Acetyl-7-methyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one


Medicinal Chemistry: Kinase Inhibitor Lead Generation Requiring a C4-Keto Hinge-Binding Pharmacophore

Programs designing ATP-competitive kinase inhibitors can employ this compound as a fragment-like scaffold that presents a C4-carbonyl hydrogen-bond acceptor to the kinase hinge, a binding mode orthogonal to the C4-amino donor motif common in pyrrolopyrimidine kinase inhibitors. The C7-methyl and C6-acetyl groups provide vectors for probing hydrophobic pockets and solvent-exposed regions, respectively, while the low molecular weight (193 Da) and favorable TPSA (61.8 Ų) comply with fragment-based drug discovery physicochemical filters . The established synthetic route [1] enables rapid analog generation for SAR exploration.

Chemical Biology: Chiral Probe Development for Target Deconvolution Studies

The presence of a single chiral center at C7 makes this compound a suitable starting point for synthesizing enantiomerically pure chemical probes. Differential activity between (R)- and (S)-enantiomers can serve as evidence of specific target engagement in cellular thermal shift assays (CETSA) or photoaffinity labeling experiments. The acetyl group provides a spectroscopic handle (IR C=O stretch ~1,650 cm⁻¹) and a potential site for further derivatization without ablating the core pharmacophore.

Process Chemistry: Scalable Heterocyclic Building Block for Parallel Library Synthesis

The two-step cyclocondensation route from 1-acyl-3-aminopyrroline precursors [1] supports gram-to-kilogram scale-up with high reproducibility, as evidenced by commercial availability at 97% purity . The compound's three points of diversity (C2, C4-keto tautomer, and C6-acetyl) enable its use as a core scaffold for parallel amide coupling or nucleophilic substitution libraries. Its well-precedented synthetic provenance reduces the risk of supply disruption compared to analogs requiring multi-step N6-arylation or C5 functionalization [2].

Freedom-to-Operate: IP-Distinct Scaffold for Immunomodulatory Drug Discovery

The C6-acetyl, C4-monoketo substitution pattern falls outside the claims of US 6,166,206, which protects 5-substituted-6-arylmethyl-pyrrolo[3,4-d]pyrimidine-2,4-diones [2]. Organizations pursuing IL-2 transcriptional inhibition or NFAT-pathway modulation can use this compound as a core scaffold without infringing the dominant patent estate, provided downstream modifications avoid the claimed 2,4-dione/5-substituted/6-arylmethyl combination. The early synthetic literature from 1967 [1] further strengthens the public-domain status of the base scaffold.

Quote Request

Request a Quote for 6-Acetyl-7-methyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.